molecular formula C10H11N5O B174655 6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 186835-00-7

6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B174655
CAS No.: 186835-00-7
M. Wt: 217.23 g/mol
InChI Key: KMDGGRYTOFALAH-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-methoxyaniline with cyanuric chloride. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-methoxyaniline attacks the electrophilic carbon atoms of cyanuric chloride, resulting in the formation of the triazine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can produce a variety of alkylated or acylated triazine derivatives.

Scientific Research Applications

6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
  • 6-(3-Hydroxyphenyl)-1,3,5-triazine-2,4-diamine
  • 6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

This compound is unique due to the presence of the methoxy group, which influences its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility, stability, and overall behavior in chemical and biological systems .

Properties

IUPAC Name

6-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-16-7-4-2-3-6(5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDGGRYTOFALAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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